molecular formula C10H17N5O3 B1405469 tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate CAS No. 863646-43-9

tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate

Cat. No. B1405469
M. Wt: 255.27 g/mol
InChI Key: QQLMQFGGRRFIIA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

TBTM contains a total of 36 bonds; 19 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 ether (aliphatic) .

Scientific Research Applications

Synthetic Applications and Environmental Impact

  • Environmental Occurrence and Fate of Synthetic Antioxidants :Synthetic phenolic antioxidants, including tert-butylated compounds, have been widely used to prevent oxidative reactions in various products. Studies highlight their environmental occurrence, human exposure, and potential toxicity, suggesting a need for developing novel antioxidants with lower environmental impact (Liu & Mabury, 2020).

  • Environmental Water Pollution and Ecotoxicity :The review on 4-tert-Octylphenol, a degradation product of non-ionic surfactants and raw material in industrial applications, discusses its biodegradability, toxic degradation products, and the endocrine-disrupting potential, highlighting the challenge in removing such compounds from environmental waters (Olaniyan et al., 2020).

Pharmacological Significance

  • Tetrazole in Medicinal Chemistry :Tetrazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. Tetrazole, acting as a bioisostere for the carboxylic acid group, has been utilized to enhance drug lipophilicity and bioavailability, reducing side effects (Patowary et al., 2021).

  • Antibacterial Activity of Tetrazole Hybrids :Tetrazole hybrids have shown considerable antibacterial properties, particularly against drug-resistant pathogens. The review discusses the structure-activity relationship of these compounds, providing insights into designing more effective antibacterial agents (Gao et al., 2019).

Biodegradation and Environmental Remediation

  • Microbial Degradation of Fuel Additives :The microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface is reviewed, emphasizing the biodegradability under various redox conditions and the challenges in bioremediation of such compounds (Schmidt et al., 2004).

  • Decomposition of MTBE with Hydrogen in Plasma Reactors :The study presents a novel approach for decomposing methyl tert-butyl ether by adding hydrogen in a cold plasma reactor, offering an alternative method for converting MTBE into less harmful compounds (Hsieh et al., 2011).

properties

IUPAC Name

tert-butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O3/c1-10(2,3)18-9(16)15-4-5-17-6-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLMQFGGRRFIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate
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tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate
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tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate
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tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate
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tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate

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